N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide is a novel compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, this compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Biochemical Analysis
Biochemical Properties
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound interacts with these enzymes, potentially altering their activity and thus influencing biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit antiproliferative activities against various cancer cell lines . It has been observed to inhibit the growth of A549 cells in a dose-dependent manner, and induce late apoptosis of these cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . This binding can lead to enzyme inhibition or activation, and changes in gene expression . Molecular docking and dynamics simulations indicate that the compound could bind to these proteins in a manner similar to that of foretinib, a known inhibitor of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the triazolo[4,3-a]pyrazine core: This is achieved by reacting appropriate precursors under specific conditions, such as using a base like potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the ethoxy group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a base.
Attachment of the benzamide moiety: The final step involves coupling the triazolo[4,3-a]pyrazine core with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolo[4,3-a]pyrazine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyrazine derivatives.
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Potential anticancer agent due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also possess anticancer properties but differ in their core structure.
Uniqueness
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-2-24-15-13-21-20-11(22(13)7-6-18-15)8-19-14(23)12-9(16)4-3-5-10(12)17/h3-7H,2,8H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMIKFMUGKGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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